5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]
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Overview
Description
5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.7 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a well-known scaffold in medicinal chemistry due to its presence in many bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the reaction of 5-chloroindole with an appropriate oxane derivative under specific conditions. One common method includes the use of phosphine-catalyzed [4 + 1] annulation of Morita–Baylis–Hillman (MBH) carbonates with oxindole-derived α,β-unsaturated imines . This reaction proceeds under mild conditions and yields the desired spiro compound with moderate to good yields and diastereoselectivities.
Industrial Production Methods
While specific industrial production methods for 5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance during production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution of the chlorine atom can result in various substituted spiro compounds.
Scientific Research Applications
5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spiro derivatives.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying various biological processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] is primarily related to its indole moiety. Indole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole: A simpler indole derivative with similar chemical properties.
Spiro[indole-3,4’-oxane]: A related spiro compound without the chlorine substitution.
Oxindole derivatives: Compounds with an oxidized indole moiety.
Uniqueness
5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] is unique due to its combination of a spiro structure and a chlorine-substituted indole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler indole or spiro compounds.
Properties
IUPAC Name |
5-chlorospiro[1,2-dihydroindole-3,4'-oxane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFGBZLSPZLSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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